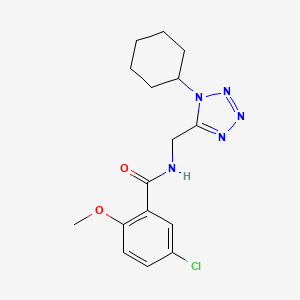

5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O2/c1-24-14-8-7-11(17)9-13(14)16(23)18-10-15-19-20-21-22(15)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGURGQHAKLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of N-(5-chloro-n-pentanoyl)cyclohexylamine with phosphorus pentachloride in toluene at room temperature for three hours. This is followed by the addition of trimethylsilylazide, which is allowed to react at room temperature for sixteen hours .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

Protein Tyrosine Phosphatase 1B Inhibition

One of the notable activities of this compound is its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment due to its role in insulin signaling. Research indicates that related tetrazole derivatives exhibit significant inhibitory activity against PTP1B. For instance, compounds structurally similar to this one have shown IC50 values in the low micromolar range, indicating promising therapeutic potential for managing diabetes.

Antimicrobial Activity

Tetrazole-containing compounds have also demonstrated antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, suggesting that 5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide may possess similar effects .

Therapeutic Applications

The compound's unique structure allows it to interact with various biological targets, leading to potential applications in drug development:

- Cancer Therapy : Due to its ability to modulate protein interactions and degrade specific proteins involved in cancer progression, there is interest in exploring its use as a targeted therapy for cancers such as multiple myeloma and non-Hodgkin lymphoma .

- Anti-inflammatory Agents : The compound may also be investigated for anti-inflammatory properties due to its structural similarities with known anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

- A study focusing on tetrazole derivatives found that specific modifications could enhance their potency against cancer cell lines, including those resistant to conventional therapies .

- Another investigation highlighted the role of tetrazole-based compounds in targeted protein degradation, showcasing their potential as molecular glues that facilitate the degradation of oncoproteins in cancer cells .

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Observations:

Tetrazole vs. Sulfonylurea Moieties: The target compound’s tetrazole group (1-cyclohexyl-1H-tetrazol-5-yl) contrasts with glibenclamide’s sulfonylurea group. Sulfonylureas are known for binding to SUR1 subunits of pancreatic KATP channels, inducing insulin secretion . Tetrazoles, however, are bioisosteres for carboxylic acids and may enhance metabolic stability or modulate solubility . Example: Glibenclamide’s sulfonylurea group is critical for antidiabetic activity, while the target’s tetrazole may favor different target interactions (e.g., angiotensin II receptors or metalloenzymes).

Tetrazole-containing compounds (e.g., 4-chloro-N-[5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl]benzamide) may exhibit distinct crystallinity or color (e.g., yellowish-white or reddish in related tetrazoles ).

Molecular Weight and Complexity :

- The target compound (MW ~362.8 g/mol) is smaller than glibenclamide (MW ~494.0 g/mol), which may influence bioavailability or blood-brain barrier penetration.

Pharmacological and Mechanistic Insights

- Glibenclamide : A second-generation sulfonylurea used to treat type 2 diabetes by blocking pancreatic KATP channels, promoting insulin secretion. Its structure includes a phenethyl-sulfonylurea group critical for binding SUR1 receptors .

- Target Compound : The absence of a sulfonylurea group suggests divergent mechanisms. Tetrazole-containing analogs are explored for anti-inflammatory, antiviral, or antihypertensive activities, though specific data for this compound are lacking.

- Tetrazole Analogs : ’s compound (4-chloro-N-[5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl]benzamide) highlights the versatility of tetrazole moieties in drug design, often improving metabolic stability compared to carboxylates .

Biological Activity

5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a chloro group, a tetrazole moiety, and a methoxybenzamide structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₆H₂₀ClN₅O₂

- Molecular Weight : 349.81 g/mol

- CAS Number : 921144-21-0

The presence of the tetrazole ring is significant as it is known for diverse pharmacological properties, including activity against various biological targets such as receptors and enzymes involved in disease pathways .

The biological activity of 5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide can be attributed to several mechanisms:

- Receptor Modulation : Compounds with tetrazole moieties have shown promise in modulating receptor activity, particularly in the context of cancer therapies targeting the PD-1/PD-L1 axis. This interaction plays a crucial role in immune evasion by tumors .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are pivotal in various metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects against diseases such as cancer and inflammation.

- Binding Affinity : Interaction studies using techniques like surface plasmon resonance have indicated that modifications in the tetrazole structure can significantly influence binding properties and biological outcomes.

Anticancer Properties

Research indicates that derivatives of tetrazole-containing compounds exhibit significant anticancer activities. For example, studies on similar compounds have demonstrated their effectiveness in inhibiting tumor growth by blocking key signaling pathways involved in cancer progression .

Cardiovascular Effects

Compounds similar to 5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide have shown potential benefits in cardiovascular health by modulating blood pressure and improving endothelial function through their receptor interaction profiles .

Study 1: PD-L1 Inhibition

A study conducted on small molecules targeting the PD-L1 pathway highlighted that modifications to the tetrazole ring enhanced binding affinity and efficacy in rescuing immune cell function against tumors. The compound demonstrated an ability to restore T-cell activity significantly at concentrations as low as 100 nM .

Study 2: Enzyme Targeting

In another investigation, derivatives similar to this compound were tested for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. The results indicated promising inhibitory effects, suggesting potential applications in cancer treatment strategies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₅O₂ |

| Molecular Weight | 349.81 g/mol |

| CAS Number | 921144-21-0 |

| Anticancer Activity | Significant (in vitro studies) |

| Cardiovascular Effects | Positive modulation observed |

Q & A

Basic: What synthetic methodologies are reported for 5-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide, and how is structural confirmation achieved?

Answer:

The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a cyclizing agent, analogous to methods for related tetrazole-containing benzamides . Key steps include:

- Coupling reactions : Amide bond formation between substituted benzoic acid derivatives and tetrazole-containing amines.

- Cyclization : Use of POCl₃ at elevated temperatures (e.g., 120°C) to form tetrazole rings .

Structural confirmation requires: - Spectroscopy : IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent connectivity .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M + Na]+ with <1 ppm error) .

- Chromatography : TLC (e.g., Rf 0.44 in 30% EtOAc/hexane) to monitor reaction progress .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

Answer:

Optimization strategies include:

- Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) to drive cyclization to completion .

- Temperature control : Maintaining 120°C during cyclization to minimize side reactions .

- Purification techniques :

- Analytical monitoring : Regular TLC and HPLC to track intermediates and detect impurities early .

Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity?

Answer:

- Receptor binding assays : Test affinity for sulfonylurea receptors (SUR1) using radiolabeled ligands (e.g., [³H]glyburide displacement) .

- Enzyme inhibition : Assess ATP-sensitive K⁺ channel blockade via patch-clamp electrophysiology in pancreatic β-cells .

- Anti-inflammatory models : Passive cutaneous anaphylaxis (PCA) in rats to evaluate histamine release inhibition, with ID50 values compared to reference drugs .

Advanced: How do structural modifications at the tetrazole or benzamide moieties influence pharmacological activity?

Answer:

Structure-Activity Relationship (SAR) insights :

- Tetrazole substitution : Cyclohexyl groups enhance lipophilicity (logP ~5.9), improving blood-brain barrier penetration but reducing aqueous solubility . Replacements with smaller alkyl chains (e.g., ethyl) may balance bioavailability .

- Benzamide modifications :

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses with SUR1 .

- Free-Wilson/Hansch analysis : Quantify contributions of logP, molar refractivity, and steric parameters to activity .

Advanced: How can researchers resolve contradictions in solubility and bioavailability data across studies?

Answer:

Contradictions arise from :

- Polymorphism : Different crystalline forms (e.g., amorphous vs. crystalline) altering solubility .

- Experimental conditions : Variability in dissolution media (e.g., pH 1.2 vs. 6.8) .

Resolution strategies : - Solid-state characterization : Use XRD and DSC to identify polymorphic forms .

- Enhanced formulations :

- Solid dispersions : Polyvinylpyrrolidone (PVP) matrices improve dissolution rates by 2–3× .

- Nanoemulsions : Reduce particle size to <200 nm for higher surface area and absorption .

- In vivo correlation : Pharmacokinetic studies in rodent models to validate in vitro dissolution data .

Basic: What analytical methods are recommended for stability testing under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Stability-indicating HPLC : Use C18 columns with PDA detection (e.g., 254 nm) to resolve degradation products (e.g., hydrolyzed benzamide) .

- Storage recommendations : -20°C in desiccated, amber vials to prevent moisture/light-induced decomposition .

Advanced: What computational tools predict metabolic pathways and potential toxicity?

Answer:

- Metabolism prediction :

- Toxicity profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.